molecular formula C10H17NO3 B13329179 Ethyl 2-amino-3-(3-hydroxybicyclo[1.1.1]pentan-1-yl)propanoate

Ethyl 2-amino-3-(3-hydroxybicyclo[1.1.1]pentan-1-yl)propanoate

Cat. No.: B13329179
M. Wt: 199.25 g/mol
InChI Key: GMCHCHIZXQCJNR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(3-hydroxybicyclo[111]pentan-1-yl)propanoate is a synthetic organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(3-hydroxybicyclo[1.1.1]pentan-1-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acrylate and 3-hydroxybicyclo[1.1.1]pentane.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Employing automated purification techniques such as high-performance liquid chromatography (HPLC) for consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(3-hydroxybicyclo[1.1.1]pentan-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol for ester hydrolysis.

Major Products Formed

    Oxidation: Formation of ethyl 2-amino-3-(3-oxobicyclo[1.1.1]pentan-1-yl)propanoate.

    Reduction: Formation of this compound.

    Substitution: Formation of 2-amino-3-(3-hydroxybicyclo[1.1.1]pentan-1-yl)propanoic acid.

Scientific Research Applications

Ethyl 2-amino-3-(3-hydroxybicyclo[1.1.1]pentan-1-yl)propanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(3-hydroxybicyclo[1.1.1]pentan-1-yl)propanoate involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways related to neurotransmission, cellular signaling, or metabolic processes.

Comparison with Similar Compounds

Ethyl 2-amino-3-(3-hydroxybicyclo[1.1.1]pentan-1-yl)propanoate can be compared with similar compounds such as:

    Ethyl 2-amino-3-(3-oxobicyclo[1.1.1]pentan-1-yl)propanoate: Differing by the oxidation state of the bicyclic ring.

    Ethyl 2-amino-3-(3-hydroxybicyclo[1.1.1]pentan-1-yl)butanoate: Differing by the length of the carbon chain.

The uniqueness of ethyl 2-amino-3-(3-hydroxybicyclo[11

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

ethyl 2-amino-3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)propanoate

InChI

InChI=1S/C10H17NO3/c1-2-14-8(12)7(11)3-9-4-10(13,5-9)6-9/h7,13H,2-6,11H2,1H3

InChI Key

GMCHCHIZXQCJNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC12CC(C1)(C2)O)N

Origin of Product

United States

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